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Compound of Interest

Compound Name: Morphenol

Cat. No.: B3343340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiose-lective

synthesis of (-)-morphine and its analogues. It is intended to serve as a comprehensive

resource for researchers in organic chemistry, medicinal chemistry, and drug development. The

synthesis of morphine, a complex pentacyclic alkaloid, has been a benchmark in synthetic

organic chemistry for decades. Enantioselective strategies are crucial for producing the

pharmacologically active (-)-enantiomer. This document outlines key successful strategies,

providing detailed experimental procedures, quantitative data for comparison, and visual

representations of synthetic workflows.

Key Strategies in Enantioselective Morphine
Synthesis
Several key strategies have emerged for the enantioselective synthesis of (-)-morphine. These

approaches aim to control the stereochemistry of the five contiguous stereocenters in the

morphine core. Notable strategies include:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Pioneered by Trost, this approach

establishes a key stereocenter early in the synthesis, which then directs the stereochemistry

of subsequent transformations.
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Intramolecular Heck Reaction: Utilized by Overman and others, this reaction is instrumental

in constructing the crucial quaternary carbon center at C-13.

Tandem Radical Cyclization: A strategy developed by Parker to assemble the core ring

system.

Intramolecular Mannich-type Reaction: Employed by Fukuyama to construct the morphinan

skeleton with high diastereoselectivity.

Catalytic Asymmetric Robinson Annulation: A more recent approach to rapidly build the

benzofuran moiety of the morphine core.

I. Trost's Enantioselective Synthesis of (-)-Codeine
and (-)-Morphine
This synthesis utilizes a Palladium-catalyzed asymmetric allylic alkylation (AAA) to set the initial

stereocenter, followed by a series of transformations including a key intramolecular Heck

reaction to form the pentacyclic core.
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Step
Transformat
ion

Reagents
and
Conditions

Product Yield (%) e.e. (%)

1

Asymmetric

Allylic

Alkylation

2-

Bromovanillin

, Methyl 6-

hydroxycyclo

hexene-1-

carboxylate,

[Pd(allyl)Cl]₂,

(R,R)-Trost

Ligand, Et₃N,

CH₂Cl₂

Chiral Aryl

Ether
72 >98

2
Acetal

Formation

HC(OMe)₃, p-

TsOH, MeOH
Acetal 100 -

3
DIBAL-H

Reduction

DIBAL-H,

Toluene, -78

°C

Aldehyde 85 -

4
Mitsunobu

Reaction

Ph₃P, DIAD,

p-

NO₂C₆H₄CO₂

H, THF

Inverted

Ester
- -

5 Hydrolysis
K₂CO₃,

MeOH
Allylic Alcohol 84 (2 steps) >98

6

Intramolecula

r Heck

Reaction

Pd(OAc)₂,

dppp,

Ag₂CO₃,

Toluene

Tetracycle 91 -

7

Hydroaminati

on Precursor

Synthesis

1. CBr₄,

Ph₃P, CH₂Cl₂

2. n-BuLi,

THF; then

H₂O

Vinyl Bromide 91 -
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8
Stille

Coupling

(Vinyl)SnBu₃,

Pd(PPh₃)₄,

Toluene

Diene 88 -

9

Second

Intramolecula

r Heck

Reaction

Pd(OAc)₂,

dppp,

Ag₂CO₃,

Toluene

Pentacycle 65 -

10
Allylic

Oxidation

SeO₂, Dess-

Martin

periodinane,

Dioxane

Enone 58 -

11
Reductive

Amination

MeNH₂,

NaBH₃CN
(-)-Codeinone 89 -

12 Reduction

L-

Selectride®,

THF

(-)-Codeine - -

13
Demethylatio

n
BBr₃, CH₂Cl₂ (-)-Morphine high -

Experimental Protocols
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

To a solution of 2-bromovanillin (1.0 eq) and methyl 6-hydroxycyclohexene-1-carboxylate (1.2

eq) in CH₂Cl₂ is added triethylamine (2.0 eq). A solution of the palladium catalyst, pre-formed

from [Pd(allyl)Cl]₂ (2.5 mol %) and the (R,R)-Trost ligand (7.5 mol %), in CH₂Cl₂ is then added.

The reaction mixture is stirred at room temperature for 8 hours. After completion, the reaction is

quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic

layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue

is purified by flash column chromatography on silica gel to afford the chiral aryl ether.

Step 6: Intramolecular Heck Reaction
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A mixture of the aryl bromide precursor (1.0 eq), Pd(OAc)₂ (10 mol %), 1,3-

bis(diphenylphosphino)propane (dppp, 20 mol %), and Ag₂CO₃ (2.0 eq) in toluene is heated at

107 °C for 24 hours. The reaction mixture is then cooled to room temperature, diluted with

EtOAc, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is

purified by flash chromatography to yield the tetracyclic product.

Synthetic Workflow
Caption: Trost's enantioselective synthesis of (-)-morphine.

II. Overman's Enantioselective Synthesis of (-)-
Morphine
This synthesis features an intramolecular Heck reaction to form the quaternary C-13

stereocenter and a sequential iminium ion-allylsilane cyclization.
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Step
Transformat
ion

Reagents
and
Conditions

Product Yield (%) e.e. (%)

1
Enantioselect

ive Reduction

2-

Allylcyclohex-

2-en-1-one,

Catecholbora

ne, (R)-

Oxazaborolidi

ne catalyst

Chiral Allylic

Alcohol
- ~90

2
Allylsilane

Formation

1. PhNCO 2.

OsO₄, NMO

3. Acetone,

H⁺ 4.

(PhMe₂Si)₂C

uLi

Chiral

Allylsilane
- -

3
Amine

Coupling

Isovanillin

derivative,

Ti(O-i-Pr)₄

Imine - -

4

Iminium Ion-

Allylsilane

Cyclization

BF₃·OEt₂
Octahydroiso

quinoline
- -

5

Intramolecula

r Heck

Reaction

Pd(OAc)₂,

P(o-tol)₃,

Ag₂CO₃,

Acetone

Dihydrocodei

none

Precursor

- -

6

Conversion to

(-)-

Dihydrocodei

none

Several

Steps

(-)-

Dihydrocodei

none

7 (from

octahydroiso

quinoline)

-

7
Conversion to

(-)-Morphine

Known

Procedures
(-)-Morphine - -

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Step 1: Enantioselective Reduction

To a solution of the (R)-oxazaborolidine catalyst (10 mol %) in THF at -78 °C is added

catecholborane (1.1 eq). A solution of 2-allylcyclohex-2-en-1-one (1.0 eq) in THF is then added

dropwise. The reaction is stirred for 20 minutes and then quenched by the addition of methanol.

The mixture is warmed to room temperature and concentrated. The residue is purified by

chromatography to give the chiral allylic alcohol.

Step 5: Intramolecular Heck Reaction

A mixture of the vinyl iodide precursor (1.0 eq), Pd(OAc)₂ (10 mol %), tri(o-tolyl)phosphine (20

mol %), and Ag₂CO₃ (2.0 eq) in acetone is heated at reflux. After completion of the reaction

(monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified

by column chromatography to afford the dihydrocodeinone precursor.

Synthetic Workflow
Caption: Overman's enantioselective synthesis of (-)-morphine.

III. Fukuyama's Enantioselective Synthesis of (-)-
Morphine
This approach features a highly diastereoselective intramolecular Mannich-type reaction to

construct the morphinan skeleton.
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Step
Transformat
ion

Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio

1
Lipase

Resolution

Racemic

Bromohydrin,

Lipase

Enantioenrich

ed

Bromohydrin

- >99% e.e.

2 Coupling

Chiral

Epoxide,

Amine, Ti(O-i-

Pr)₄

Amino

Alcohol
- -

3

Intramolecula

r Heck

Reaction

Pd₂(dba)₃,

P(o-tol)₃,

Et₃N, MeCN

Tetracycle - -

4

Intramolecula

r Mannich

Reaction

CSA, CH₂Cl₂
Morphinan

Skeleton
- >20:1

5
Conversion to

(-)-Morphine

Several

Steps
(-)-Morphine - -

Experimental Protocols
Step 4: Intramolecular Mannich Reaction

To a solution of the tetracyclic amine precursor (1.0 eq) in CH₂Cl₂ at 0 °C is added

camphorsulfonic acid (CSA, 1.1 eq). The reaction mixture is stirred at this temperature until the

starting material is consumed. The reaction is then quenched with saturated aqueous NaHCO₃

and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated.

The crude product is purified by column chromatography to yield the morphinan skeleton as the

major diastereomer.

Synthetic Workflow
Caption: Fukuyama's enantioselective synthesis of (-)-morphine.
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Conclusion
The enantioselective synthesis of (-)-morphine remains a significant challenge that continues to

drive innovation in synthetic organic chemistry. The strategies outlined in this document

represent some of the most elegant and efficient approaches developed to date. By providing

detailed protocols and comparative data, this document aims to facilitate further research and

development in the field of opioid synthesis and the discovery of novel analgesics.

Researchers are encouraged to consult the primary literature for further details and safety

information before undertaking any of the described procedures.

To cite this document: BenchChem. [Enantioselective Synthesis of (-)-Morphine and its
Analogues: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3343340#enantioselective-synthesis-of-morphine-
and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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